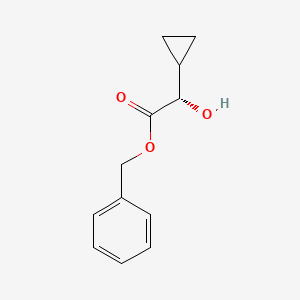

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

説明

Significance of Stereochemistry and Enantiopure Compounds in Modern Chemistry

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A special class of stereoisomers, known as enantiomers, are non-superimposable mirror images of each other, much like a pair of hands. thieme-connect.comacs.org While enantiomers often possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can be profoundly different. acs.org This disparity is of paramount importance in fields like medicine, where one enantiomer of a drug may exhibit therapeutic effects while the other could be inactive or even harmful. precisepeg.com Consequently, the ability to produce enantiopure compounds—substances containing a single enantiomer—is a critical aspect of contemporary chemical synthesis. thieme-connect.com

Role of Chiral Building Blocks and Intermediates in Asymmetric Synthesis

Asymmetric synthesis refers to the chemical reactions that preferentially produce one enantiomer or diastereomer over another. A powerful strategy within this field is the use of chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule. nih.gov This approach, often referred to as chiral pool synthesis, leverages readily available chiral molecules from nature, such as amino acids and sugars, to construct complex targets. precisepeg.com The use of these pre-existing chiral centers can significantly simplify a synthetic route and ensure the desired stereochemistry in the final product. Chiral intermediates, synthesized through various asymmetric methods, also serve as crucial stepping stones in multi-step syntheses. acs.org

Overview of Hydroxyester Motifs as Versatile Synthons and Precursors

α-Hydroxyesters are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the ester carbonyl group. This structural motif is found in numerous natural products and pharmaceuticals. thieme-connect.com The presence of both a hydroxyl and an ester group provides a versatile handle for a wide array of chemical transformations. The hydroxyl group can be oxidized, protected, or serve as a nucleophile, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual functionality makes chiral α-hydroxyesters highly valuable as synthons—molecular fragments used in chemical synthesis to build up more complex molecules. Their utility is further enhanced by the development of catalytic asymmetric methods for their preparation. rsc.org

Contextualizing (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate within Chiral Molecule Synthesis

This compound is a prime example of a chiral building block that combines the advantageous features of a hydroxyester with a unique cyclopropyl (B3062369) group. The cyclopropane (B1198618) ring, a three-membered carbocycle, imparts conformational rigidity and unique electronic properties to molecules in which it is found. acs.org This can be particularly beneficial in the design of drug candidates, where precise control over molecular shape is crucial for binding to biological targets. nih.gov The "(S)" designation indicates a specific, non-superimposable three-dimensional arrangement of the atoms around the chiral center.

Physicochemical Properties of Benzyl (B1604629) 2-cyclopropyl-2-hydroxyacetate

The fundamental properties of this compound are essential for its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | nih.gov |

| Molecular Weight | 206.24 g/mol | nih.gov |

| Appearance | Colorless to light yellow liquid | invivochem.com |

| Density | 1.234±0.06 g/cm³ | invivochem.com |

| IUPAC Name | benzyl 2-cyclopropyl-2-hydroxyacetate | nih.gov |

| CAS Number | 182747-31-5 (for racemate) | nih.gov |

| (S)-enantiomer CAS | 2414393-48-7 | bldpharm.com |

Note: Some properties are computed and may vary from experimentally determined values.

Research Findings on Synthesis

The synthesis of enantiomerically pure α-hydroxyesters like this compound can be approached through several catalytic asymmetric strategies. While a specific, detailed synthesis for this exact molecule is not widely published in peer-reviewed literature, methods for analogous compounds provide a clear indication of potential synthetic routes.

One common approach is the asymmetric reduction of α-keto esters . This involves the use of a chiral catalyst to stereoselectively reduce the ketone functionality to the desired alcohol.

Another powerful technique is catalytic asymmetric hydroxylation . This can involve the use of chiral catalysts to directly introduce a hydroxyl group in an enantioselective manner. thieme-connect.com For instance, organocatalytic methods using chiral phosphoric acids have been developed for the α-hydroxylation of ketones. thieme-connect.com

Furthermore, lipase-catalyzed kinetic resolution represents a viable enzymatic approach. In this method, a lipase (B570770) enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture of a hydroxyester, allowing for the separation of the two enantiomers. nih.govnih.gov

The construction of the chiral cyclopropane moiety itself can be achieved through chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis. nih.govacs.org

Structure

3D Structure

特性

分子式 |

C12H14O3 |

|---|---|

分子量 |

206.24 g/mol |

IUPAC名 |

benzyl (2S)-2-cyclopropyl-2-hydroxyacetate |

InChI |

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m0/s1 |

InChIキー |

HBEZCBDGJMYNGS-NSHDSACASA-N |

異性体SMILES |

C1CC1[C@@H](C(=O)OCC2=CC=CC=C2)O |

正規SMILES |

C1CC1C(C(=O)OCC2=CC=CC=C2)O |

製品の起源 |

United States |

Synthetic Methodologies for Enantiopure S Benzyl 2 Cyclopropyl 2 Hydroxyacetate

Strategies for Asymmetric Synthesis of the Compound

The synthesis of a single enantiomer of a chiral molecule like (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate can be achieved through several distinct asymmetric strategies. The most prominent of these are enantioselective catalysis, the use of chiral auxiliaries to direct a diastereoselective transformation, and stereoselective biocatalysis. Each approach offers unique advantages regarding selectivity, efficiency, and scalability.

Enantioselective Catalytic Approaches

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the target molecule, the most direct catalytic route is the asymmetric reduction of its prochiral precursor, Benzyl (B1604629) 2-cyclopropyl-2-oxoacetate. chemspider.com

Another powerful strategy is the asymmetric dihydroxylation (AD) of a corresponding alkene, such as benzyl cyclopropylideneacetate. The Sharpless asymmetric dihydroxylation, for instance, uses osmium tetroxide with chiral quinine-derived ligands to create vicinal diols with high enantioselectivity. wikipedia.org The specific ligand used, typically from the AD-mix-α or AD-mix-β series, dictates which face of the alkene is hydroxylated, allowing for precise control over the absolute stereochemistry of the resulting diol. wikipedia.orgrsc.org Subsequent selective manipulation of the diol could yield the desired α-hydroxy ester.

Furthermore, catalytic asymmetric ring-opening of activated cyclopropyl (B3062369) ketones using a chiral Lewis acid complex, such as a chiral N,N'-dioxide-scandium(III) complex, represents an innovative pathway. nih.gov While this would require modification to target an ester, the principle of asymmetrically cleaving the cyclopropane (B1198618) ring with a nucleophile demonstrates a potential catalytic handle.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key stereocenter-forming step, the auxiliary is cleaved and can often be recovered for reuse. acs.orguwindsor.ca

A well-established method involves the use of Evans-type oxazolidinone auxiliaries. researchgate.netsantiago-lab.com In a potential pathway, an (S)-4-benzyl-2-oxazolidinone could be acylated with cyclopropanecarbonyl chloride. The resulting N-acyl imide can be converted into a specific Z-enolate using a base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). wikipedia.orgsantiago-lab.com This enolate can then undergo a stereoselective electrophilic α-hydroxylation using reagents like N-sulfonyloxaziridines (e.g., Davis oxidation). The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus creating the desired stereocenter with high diastereoselectivity. uwindsor.ca The final step involves the cleavage of the auxiliary from the product, which can be achieved by reacting the N-acyl oxazolidinone with benzyl alcohol in the presence of a Lewis acid or base to furnish this compound directly.

| Auxiliary Type | Key Reaction | Typical Reagents | Stereocontrol Mechanism | Ref |

| Evans Oxazolidinone | Asymmetric α-Hydroxylation | 1. LDA or NaHMDS2. MoOPH (oxodiperoxymolybdenum(pyridine)-(HMPA)) or N-sulfonyloxaziridine | Steric hindrance from the auxiliary's substituent (e.g., benzyl or isopropyl) directs the approach of the electrophile. | wikipedia.orguwindsor.ca |

| Pseudoephedrine Amide | Asymmetric Alkylation | 1. LDA2. Electrophile | The enolate forms a rigid chelate with lithium, and the auxiliary's structure directs the incoming electrophile. | wikipedia.org |

| Camphorsultam | Asymmetric Aldol (B89426)/Alkylation | 1. TiCl₄, Base2. Aldehyde/Electrophile | The sulfonyl group and camphor (B46023) skeleton create a highly biased steric environment for the enolate. | acs.org |

Biocatalytic Pathways for Stereoselective Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemo-selectivity under mild conditions. abap.co.innih.gov The most direct biocatalytic route to this compound is the asymmetric reduction of the prochiral ketone, Benzyl 2-cyclopropyl-2-oxoacetate.

Many strains of yeast, such as Saccharomyces cerevisiae (baker's yeast) and Candida parapsilosis, contain oxidoreductase enzymes that can reduce α-keto esters to the corresponding α-hydroxy esters. nih.govnih.gov These reductions often follow Prelog's rule, preferentially yielding the (S)-alcohol with very high enantiomeric excess (>99% ee in many cases). nih.gov The process typically involves incubating the keto-ester substrate with whole yeast cells in an aqueous medium, often with a simple carbon source like glucose to regenerate the necessary NADPH cofactor within the cells. georgiasouthern.edu This approach is environmentally benign, avoiding the use of heavy metals or harsh reagents.

An alternative biocatalytic strategy is the kinetic resolution of the racemic ester. In this method, a lipase (B570770) enzyme, such as Candida antarctica lipase B (CAL-B), could be used to selectively hydrolyze one enantiomer of racemic Benzyl 2-cyclopropyl-2-hydroxyacetate, leaving the other enantiomer (ideally the desired S-form) unreacted and thus enantiomerically enriched.

Precursor Design and Reaction Pathway Elucidation

The selection of precursors is intrinsically linked to the chosen synthetic strategy. The most convergent and common precursor for direct asymmetric synthesis is Benzyl 2-cyclopropyl-2-oxoacetate . This α-keto ester serves as the substrate for both enantioselective catalytic reduction and biocatalytic reduction. It can be synthesized through several methods, such as the esterification of cyclopropylglyoxylic acid with benzyl alcohol or via the oxidation of the racemic alcohol, Benzyl 2-cyclopropyl-2-hydroxyacetate.

Alternative pathways build the molecule from simpler fragments:

Pathway A (Esterification then Oxidation/Reduction): This pathway starts with the esterification of cyclopropanecarboxylic acid with benzyl alcohol, followed by α-functionalization.

Pathway B (Auxiliary-based): This route begins with coupling cyclopropanecarboxylic acid (or its acid chloride) to a chiral auxiliary (e.g., an Evans oxazolidinone). santiago-lab.com This is followed by stereoselective α-hydroxylation and subsequent cleavage with benzyl alcohol.

Pathway C (From α-hydroxy acid): Starting with cyclopropylglycolic acid, one could perform a direct esterification with benzyl alcohol. If the starting acid is racemic, a resolution step would be required.

Optimization of Stereoselectivity and Reaction Efficiency

Achieving high yield and enantiomeric excess requires careful optimization of reaction conditions.

For enantioselective catalytic approaches , key variables include the choice of the metal catalyst and the chiral ligand. The molar ratio of substrate to catalyst, solvent, reaction temperature, and pressure can significantly impact both the rate and selectivity of the reaction. For example, in photocatalytic cycloadditions, lowering the temperature from ambient to -20 °C has been shown to improve enantiomeric excess, though sometimes at the cost of promoting side reactions. nih.gov

In chiral auxiliary-mediated transformations , optimization focuses on the conditions for the diastereoselective step. The choice of base (e.g., LDA, NaHMDS, LiHMDS), the solvent (e.g., THF, diethyl ether), the temperature of enolate formation (typically -78 °C), and the nature of the electrophile are all critical. santiago-lab.combath.ac.uk The method for cleaving the auxiliary must also be chosen to avoid racemization of the newly formed stereocenter. For instance, reductive cleavage with LiBH₄ can yield the primary alcohol, while hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid, and alcoholysis can provide the desired ester directly. santiago-lab.com

For biocatalytic pathways , optimization is crucial for achieving high conversion and enantioselectivity. The parameters are quite different from traditional organic synthesis.

| Parameter | Effect on Reaction | Optimization Strategy | Ref |

| Microorganism/Enzyme | Determines stereochemical outcome and substrate specificity. | Screen various strains (e.g., different species of yeast or bacteria) or purified enzymes. | abap.co.inresearchgate.net |

| Substrate Concentration | High concentrations can lead to substrate inhibition or toxicity to cells. | Start with low concentrations and test incrementally. Fed-batch strategies can be used to maintain optimal levels. | nih.gov |

| pH | Affects enzyme activity and stability. | Buffer the reaction medium and test a range of pH values (typically 6-8 for yeast). | abap.co.in |

| Temperature | Influences enzyme activity and cell viability. | Screen temperatures, often in the range of 25-37 °C for mesophilic organisms like yeast. | nih.gov |

| Co-solvent | Can improve the solubility of hydrophobic substrates but may be toxic to cells. | Test low percentages (1-5%) of organic solvents like DMSO or ethanol (B145695) if needed. | nih.gov |

| Agitation | Ensures proper mixing and aeration for whole-cell systems. | Optimize shaker speed (e.g., 150-250 rpm) for flask cultures. | abap.co.in |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or industrial scale (kilograms) introduces new challenges related to cost, safety, efficiency, and purification.

Catalytic methods are attractive due to the low required loading of the catalyst. However, the high cost and toxicity of many transition metals (e.g., osmium, rhodium, palladium) are significant drawbacks. organic-chemistry.org On a large scale, efficient recovery and recycling of the catalyst are essential for economic viability and waste reduction.

Chiral auxiliary-based methods are robust and often highly selective, but they are less atom-economical as they require the use of a stoichiometric amount of the auxiliary. uwindsor.ca This adds two steps to the synthesis (attachment and cleavage) and generates more waste. The cost of the auxiliary and the efficiency of its recovery and recycling are critical economic factors. acs.org The use of polymer-supported auxiliaries can simplify purification by allowing for filtration to separate the auxiliary-bound product from reagents in solution, potentially streamlining the process. bath.ac.uk

Biocatalytic routes are often considered highly scalable and environmentally friendly ("green"). abap.co.in Reactions are run in water under mild conditions, reducing the need for flammable organic solvents and high-energy inputs. However, scaling up presents its own challenges. Large-volume fermenters or bioreactors are required, and issues like substrate/product inhibition can become more pronounced. nih.gov Downstream processing—the isolation and purification of the product from the dilute aqueous fermentation broth—can be a major cost driver, often requiring extraction and extensive purification steps.

Chemical Transformations and Reactivity Profiling of S Benzyl 2 Cyclopropyl 2 Hydroxyacetate

Ester Functional Group Modifications: Hydrolysis, Transesterification, and Reduction

The benzyl (B1604629) ester functionality of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is amenable to a variety of transformations, including hydrolysis, transesterification, and reduction, which are fundamental for modifying the carboxylic acid moiety.

Hydrolysis: The cleavage of the benzyl ester to the corresponding carboxylic acid, (S)-2-cyclopropyl-2-hydroxyacetic acid, can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester in the presence of a strong acid and an excess of water. utdallas.eduresearchgate.net The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. nih.gov

Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt and benzyl alcohol. utdallas.edursc.orgaaronchem.comorganic-chemistry.org This reaction is generally faster and more complete than acid-catalyzed hydrolysis. utdallas.edu The use of a base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent is common. aaronchem.com

Transesterification: The conversion of the benzyl ester to other esters can be accomplished through transesterification. This can be catalyzed by acids, bases, or enzymes. researchgate.netnih.gov For instance, reaction with a different alcohol in the presence of a suitable catalyst will yield the corresponding ester of (S)-2-cyclopropyl-2-hydroxyacetic acid. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired product. chemistrysteps.com

Reduction: The ester group can be reduced to a primary alcohol, yielding (S)-1-cyclopropyl-1,2-ethanediol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. youtube.comyoutube.comyoutube.comyoutube.comsigmaaldrich.com The reaction with LiAlH₄ involves the delivery of two hydride ions to the carbonyl carbon, with the initial formation of an aldehyde intermediate that is further reduced. youtube.com

Table 1: Summary of Ester Functional Group Modifications

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | (S)-2-cyclopropyl-2-hydroxyacetic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O/alcohol, heat | Sodium (S)-2-cyclopropyl-2-hydroxyacetate |

| Transesterification | R'OH, acid or base catalyst | (S)-Alkyl 2-cyclopropyl-2-hydroxyacetate |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₃O⁺ workup | (S)-1-cyclopropyl-ethane-1,2-diol |

Hydroxyl Functional Group Reactions: Derivatizations, Oxidations, and Nucleophilic Substitutions

The secondary hydroxyl group is a key site for further functionalization, allowing for the introduction of various substituents and the modulation of the molecule's properties.

Derivatizations: The hydroxyl group can be readily derivatized to form ethers and esters. For example, benzylation can be achieved under appropriate conditions. nih.gov Esterification of the hydroxyl group can be performed using standard methods.

Oxidations: Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, Benzyl 2-cyclopropyl-2-oxoacetate. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. Reagents such as those used in Swern or Dess-Martin periodinane oxidations are known for their mild conditions and high yields in converting secondary alcohols to ketones. nih.govsciencemadness.org

Nucleophilic Substitutions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. A classic example of a reaction that proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon is the Mitsunobu reaction. beilstein-journals.orgresearchgate.net This reaction allows for the introduction of a variety of nucleophiles, providing access to a range of derivatives with inverted stereochemistry at the chiral center.

Table 2: Summary of Hydroxyl Functional Group Reactions

| Transformation | Reagents and Conditions | Product |

| Oxidation | Swern (oxalyl chloride, DMSO, Et₃N) or Dess-Martin periodinane | Benzyl 2-cyclopropyl-2-oxoacetate |

| Nucleophilic Substitution (with inversion) | Mitsunobu (DEAD, PPh₃, Nu-H) | (R)-Benzyl 2-cyclopropyl-2-(nucleophile)acetate |

Cyclopropyl (B3062369) Ring Stability and Potential Transformations under Reaction Conditions

The cyclopropane (B1198618) ring is a strained three-membered carbocycle that can undergo ring-opening reactions under certain conditions, often catalyzed by acids or transition metals. nih.govmarquette.edu The stability of the cyclopropyl group in this compound is a critical consideration during chemical transformations.

Under many standard reaction conditions, such as those for ester hydrolysis or mild oxidation, the cyclopropyl ring is expected to remain intact. utdallas.edursc.org However, strongly acidic conditions or the presence of certain transition metal catalysts could lead to ring-opening. marquette.edu For instance, reactions involving carbocationic intermediates adjacent to the cyclopropyl ring can lead to rearrangements and the formation of homoallylic systems. nih.gov The presence of donor and acceptor groups on the cyclopropane ring can also influence its reactivity towards ring-opening. marquette.edu

Mechanistic Investigations of Key Reactions Involving the Compound

The mechanisms of the fundamental transformations of this compound are based on well-established principles of organic chemistry.

The acid-catalyzed ester hydrolysis proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water on the protonated carbonyl group. nih.gov The subsequent elimination of benzyl alcohol regenerates the carboxylic acid. The base-catalyzed hydrolysis also involves a tetrahedral intermediate, but the final deprotonation of the carboxylic acid by the base makes the reaction irreversible. utdallas.edursc.org

The reduction of the ester with LiAlH₄ involves initial coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer. youtube.com An aldehyde intermediate is formed, which is then rapidly reduced to the primary alcohol. youtube.comsigmaaldrich.com

The Swern oxidation of the secondary alcohol proceeds via an alkoxysulfonium ylide, which undergoes an intramolecular elimination to form the ketone, dimethyl sulfide, and carbon monoxide/dioxide. nih.govsciencemadness.org

The Mitsunobu reaction involves the activation of the hydroxyl group by a phosphonium (B103445) species, followed by an Sₙ2 attack by the nucleophile, leading to inversion of configuration at the chiral center. beilstein-journals.orgresearchgate.net

The stability of the cyclopropyl ring is generally high, but ring-opening can be initiated by the formation of a carbocation adjacent to the ring. nih.gov This can lead to a cyclopropylcarbinyl-homoallyl rearrangement, a process that has been the subject of mechanistic studies in related systems. nih.gov

Applications of S Benzyl 2 Cyclopropyl 2 Hydroxyacetate As a Chiral Intermediate

Role in the Total Synthesis of Complex Natural Products

The synthesis of natural products often requires the strategic introduction of chiral centers and specific functionalities. (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate serves as a key starting material in the synthesis of complex molecules due to its inherent chirality and the presence of the cyclopropyl (B3062369) ring, a motif found in a number of biologically active natural products. google.com

A notable application of this chiral intermediate is in the synthesis of camptothecin (B557342) derivatives, such as exatecan (B1662903). precisepeg.com Exatecan is a potent topoisomerase I inhibitor used in antibody-drug conjugates (ADCs). In a patented synthetic route, this compound is utilized to construct a key intermediate (Intermediate B) which, through a series of reactions including deprotection, condensation, and hydrolysis, leads to the formation of exatecan mesylate. precisepeg.com The use of this specific chiral building block is crucial for establishing the correct stereochemistry in the final active pharmaceutical ingredient.

Utilization in the Synthesis of Pharmaceutical Precursors and Analogs (e.g., ADC linkers, pyrrolidines)

The demand for highly potent and targeted cancer therapies has led to the rapid development of antibody-drug conjugates (ADCs). This compound is a frequently cited intermediate in the synthesis of linkers used to connect cytotoxic payloads to antibodies. scilit.comsigmaaldrich.com These linkers play a critical role in the stability and efficacy of the ADC. The cyclopropyl moiety can influence the linker's conformation and stability, while the chiral hydroxy ester functionality allows for further chemical modifications and attachment to the payload or the antibody.

For instance, linkers derived from this compound can be coupled to potent cytotoxins like exatecan and subsequently conjugated to monoclonal antibodies. sigmaaldrich.com Furthermore, this chiral intermediate is valuable in the synthesis of pyrrolidine-based structures, which are common components of ADC linkers and other pharmaceutical agents. researcher.life The stereochemistry and functional groups of this compound enable precise control over the construction of these complex chiral frameworks, which are essential for the development of targeted cancer therapeutics. researcher.life

Table 1: Applications in Pharmaceutical Precursor Synthesis

| Application Area | Specific Use | Reference |

| Antibody-Drug Conjugates (ADCs) | Intermediate in the synthesis of ADC linkers | scilit.comsigmaaldrich.com |

| ADC Payloads | Precursor for coupling to cytotoxins like Exatecan | sigmaaldrich.com |

| Heterocyclic Synthesis | Synthesis of pyrrolidine-based compounds for ADC applications | researcher.life |

Development of Chiral Scaffolds and Ligands for Asymmetric Catalysis

While this compound is a valuable chiral building block, its direct application in the development of chiral scaffolds and ligands for asymmetric catalysis is not extensively documented in publicly available literature. The design of effective chiral ligands often involves specific structural motifs and coordination properties that facilitate stereoselective transformations. While the inherent chirality of this compound makes it a potential candidate for incorporation into more complex ligand structures, specific examples of its use in this context are not readily found. The development of chiral ligands is a specialized area of research, with a focus on ligand classes that have demonstrated broad applicability and high levels of enantiocontrol in various metal-catalyzed reactions.

Contributions to Novel Asymmetric Synthesis Strategies and Methodologies

The utility of a chiral building block is often demonstrated by its integration into novel synthetic strategies that enable the efficient and stereoselective synthesis of target molecules. Although this compound is utilized in established synthetic pathways, particularly for ADC linkers, its role in pioneering entirely new asymmetric synthesis methodologies is not yet a prominent feature in the scientific literature. The development of new asymmetric methods often involves the discovery of novel catalytic systems or reaction pathways that offer unique advantages in terms of scope, efficiency, and stereoselectivity. While this chiral intermediate plays a crucial role in the synthesis of specific, high-value compounds, its broader impact on the development of new asymmetric synthesis strategies remains an area for potential future exploration.

Advanced Spectroscopic and Stereochemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for stereochemical analysis. researchgate.net For a chiral molecule like (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, standard NMR will not distinguish between the (S) and (R) enantiomers. However, by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), their NMR spectra become distinguishable. fordham.edu

Common CDAs for chiral alcohols include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and α-methoxyphenylacetic acid (MPA). researchgate.net The reaction of (S)- or (R)-Benzyl 2-cyclopropyl-2-hydroxyacetate with a single enantiomer of a CDA (e.g., (R)-MTPA) produces two different diastereomeric esters. These diastereomers exhibit distinct chemical shifts (anisochrony) in their ¹H and ¹⁹F NMR spectra, particularly for the protons adjacent to the newly formed ester linkage and the cyclopropyl (B3062369) group. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined based on established empirical models for the CDA.

| Proton | (S,R)-Diastereomer (ppm) | (R,R)-Diastereomer (ppm) | Chemical Shift Difference (Δδ) |

|---|---|---|---|

| α-H (methine) | 4.15 | 4.25 | -0.10 |

| Cyclopropyl-H (adjacent) | 1.10 | 1.05 | +0.05 |

| Benzyl-CH₂ | 5.20 | 5.22 | -0.02 |

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient, weak complexes with the enantiomers, leading to small but measurable chemical shift differences in the NMR spectrum without the need for covalent modification. researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Analysis

Chiral chromatography is the most widely used method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. nih.govwvu.edu Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) For compounds like this compound, polysaccharide-based CSPs are highly effective. nih.gov Columns packed with derivatives of cellulose (B213188) or amylose, such as cellulose tris(3,5-dichlorophenylcarbamate), can achieve excellent separation of a wide variety of racemates. researchgate.net The separation mechanism involves a combination of hydrogen bonding, π-π stacking, and steric interactions between the analyte and the chiral polymer. The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for optimizing the separation. researchgate.net

Chiral Gas Chromatography (GC) For GC analysis, the analyte must be sufficiently volatile. This compound may require derivatization to increase its volatility. Cyclodextrin-based CSPs are commonly used for the chiral separation of alcohols and esters via GC. mdpi.com These cyclic oligosaccharides have a chiral cavity, and enantiomers will exhibit different strengths of inclusion complexation, leading to different retention times. mdpi.com

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detector | Expected Elution Order |

|---|---|---|---|---|

| HPLC | Cellulose or Amylose derivatives (e.g., Chiralpak® series) | Hexane/Isopropanol | UV (254 nm) | Dependent on specific CSP and analyte |

| GC | Cyclodextrin derivatives (e.g., CYCLOSIL-B) | Helium or Nitrogen | FID | Dependent on specific CSP and analyte |

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a high-quality single crystal can be obtained. ed.ac.ukresearchgate.net Since this compound is a liquid or oil at room temperature, it must first be converted into a crystalline derivative. nih.gov This can be achieved by reacting it with a heavy-atom-containing reagent, for instance, forming a salt with an amine or an ester with a carboxylic acid that facilitates crystallization.

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from (h,k,l) and (-h,-k,-l) planes are equal. For a non-centrosymmetric crystal, the differences in intensity between these "Friedel pairs" can be measured and used to determine the absolute structure of the molecule in the crystal. chem-soc.si The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. ed.ac.uk For a successful determination, the compound must crystallize in one of the 65 non-centrosymmetric Sohncke space groups. ed.ac.uk

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Configurational Studies

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods provide information about the absolute configuration of the molecule in solution.

Electronic Circular Dichroism (ECD) ECD spectroscopy measures differential absorption in the UV-visible range, corresponding to electronic transitions. The benzyl group in this compound contains a chromophore suitable for ECD analysis.

Vibrational Circular Dichroism (VCD) VCD measures differential absorption in the infrared range, corresponding to molecular vibrations. It provides a rich fingerprint of the molecule's stereochemistry.

For both techniques, the absolute configuration is typically determined by comparing the experimentally measured spectrum with a theoretically predicted spectrum. researchgate.net The process involves:

Performing quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT for ECD) for one enantiomer (e.g., the 'S' form).

Generating a predicted VCD or ECD spectrum from the computational results.

Comparing the sign and shape of the experimental spectrum to the predicted spectrum. A good match confirms the absolute configuration of the sample. researchgate.net This approach avoids the need for crystallization or derivatization.

Theoretical and Computational Chemistry Studies on S Benzyl 2 Cyclopropyl 2 Hydroxyacetate

Conformational Analysis and Molecular Modeling

The three-dimensional structure and conformational preferences of a molecule are fundamental to its reactivity and interactions. For (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate, the key degrees of freedom include rotation around the single bonds connecting the cyclopropyl (B3062369), carbinol, and carbonyl groups, as well as the orientation of the benzyl (B1604629) group.

A systematic conformational search could be initiated using molecular mechanics (MM) force fields to rapidly explore the potential energy surface. The resulting low-energy conformers would then be subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), to refine their geometries and determine their relative stabilities.

The orientation of the cyclopropyl group relative to the carbonyl group is of particular interest. The electronic nature of the cyclopropyl ring, with its "bent" bonds, allows it to engage in electronic interactions, such as hyperconjugation, with adjacent carbocationic centers or π-systems. Computational analysis would likely reveal a preference for a "bisected" or "perpendicular" conformation to optimize these interactions. Studies on similar cyclopropyl ketones have established that such conformational preferences are crucial for their stability and reactivity. nih.gov

Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen would also be a critical factor in determining the most stable conformers. The table below presents a hypothetical set of results from such a conformational analysis, illustrating the relative energies of plausible conformers.

Illustrative Data Table: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (Ccyclopropyl-Cα-C=O) | H-Bond (O-H···O=C) | Relative Energy (kcal/mol) |

| Conf-1 | 120° (Bisected) | Yes | 0.00 |

| Conf-2 | 0° (Eclipsed) | Yes | 2.5 |

| Conf-3 | 120° (Bisected) | No | 4.1 |

| Conf-4 | 0° (Eclipsed) | No | 6.8 |

| Note: This data is illustrative and intended to represent the type of results obtained from a DFT-based conformational analysis. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties

DFT calculations are a powerful tool for elucidating the electronic structure of molecules. nih.gov For this compound, DFT at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) could provide detailed information on various electronic properties.

These calculations can determine optimized bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's geometry. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Furthermore, calculating the electrostatic potential and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would identify the most electron-rich and electron-deficient sites. This information is invaluable for predicting sites of nucleophilic or electrophilic attack. For instance, the carbonyl carbon is expected to carry a significant positive charge, making it susceptible to nucleophiles, while the oxygen atoms of the carbonyl and hydroxyl groups would be electron-rich.

Illustrative Data Table: Hypothetical Calculated Electronic Properties

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to ionization potential; likely localized on the benzyl ring. |

| LUMO Energy | -0.8 eV | Relates to electron affinity; likely localized on the carbonyl group. |

| HOMO-LUMO Gap | 6.4 eV | Indicates high kinetic stability. |

| Mulliken Charge on C=O | +0.45 e | Indicates a strong electrophilic site. |

| Mulliken Charge on O-H | -0.38 e | Indicates a primary site for proton abstraction or coordination. |

| Note: This data is illustrative. The specific values would be obtained from DFT calculations. |

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry provides indispensable tools for mapping out the reaction pathways and understanding the energetics of chemical transformations. acs.orgmit.edu For this compound, several reactions could be investigated, such as its hydrolysis, oxidation, or participation in condensation reactions.

A typical study would involve locating the transition state (TS) for a proposed reaction. A transition state is a first-order saddle point on the potential energy surface. github.io The energy difference between the reactants and the TS defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Computational studies on the aminolysis of esters, for example, have successfully compared concerted versus stepwise mechanisms by calculating the energies of all relevant intermediates and transition states. researchgate.net

For instance, the base-catalyzed hydrolysis of the benzyl ester could be modeled. This would involve calculating the energy of the starting materials (ester and hydroxide), the tetrahedral intermediate formed upon nucleophilic attack, the transition state for the formation of this intermediate, and the final products (carboxylate and benzyl alcohol). The intrinsic reaction coordinate (IRC) would be calculated to confirm that the located transition state correctly connects the reactants and the intermediate. acs.org Similarly, reactions involving the cyclopropane (B1198618) ring, such as ring-opening under specific conditions, could be explored computationally to predict their feasibility. beilstein-journals.orgnih.gov

Illustrative Figure: Hypothetical Reaction Coordinate Diagram for Ester Hydrolysis

A diagram would be presented here showing the free energy profile of the reaction, with labeled axes (Reaction Coordinate vs. Free Energy). It would depict the relative energies of the reactants, the first transition state (TS1), the tetrahedral intermediate, the second transition state (TS2), and the products, with activation energies (ΔG‡) indicated for each step.

Prediction of Stereoselectivity in New Transformations Involving the Compound

Stereoselectivity is a cornerstone of modern organic synthesis. wikipedia.org Computational modeling is increasingly used to predict and rationalize the stereochemical outcomes of reactions. acs.org Given that this compound is a chiral molecule, its existing stereocenter is expected to influence the stereochemistry of any new stereocenters formed during a reaction—a phenomenon known as diastereoselectivity.

For example, consider the addition of a nucleophile to the carbonyl group. The attack can occur from two different faces, leading to two different diastereomeric products. The pre-existing (S)-stereocenter will likely make one of these approaches more energetically favorable than the other.

To predict the stereochemical outcome, a computational chemist would model the transition states for both possible pathways (e.g., leading to the R,S and S,S diastereomers). By comparing the calculated activation energies for these competing transition states, a prediction of the major product can be made. The difference in activation energies (ΔΔG‡) is directly related to the diastereomeric ratio (d.r.) of the products. Computational studies have successfully predicted diastereoselectivity in various reactions, including aldol (B89426) reactions and catalytically controlled processes. nih.govacs.org

Illustrative Data Table: Hypothetical Transition State Energies for Nucleophilic Addition

| Transition State | Relative Free Energy of Activation (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (at 298 K) |

| TS-1 (leading to S,S product) | 0.0 | 95:5 |

| TS-2 (leading to S,R product) | 1.8 | |

| Note: This data is illustrative. A ΔΔG‡ of 1.8 kcal/mol typically corresponds to a high degree of diastereoselectivity. |

Future Prospects and Emerging Research Areas

Exploration of New Synthetic Utilities and Reaction Pathways

The inherent chirality and functionality of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate make it a valuable synthon in asymmetric synthesis. Its established role is as a crucial intermediate in the production of pyrrolidine-based linkers for antibody-drug conjugates (ADCs), which are a targeted form of cancer therapy. musechem.com The stereochemistry of the cyclopropyl (B3062369) and hydroxyl groups allows for precise control in the assembly of these complex molecules.

Future research is anticipated to move beyond its current applications and explore new reaction pathways. The cyclopropane (B1198618) ring, a motif of significant interest in medicinal chemistry due to its unique conformational properties, offers a rich field for synthetic innovation. Investigations into ring-opening reactions, cycloadditions, and functional group interconversions are expected to unlock novel molecular scaffolds. For instance, the development of methods for the stereoselective functionalization of the cyclopropane ring could lead to a diverse array of chiral building blocks for drug discovery and development.

| Feature | Current Application | Potential Future Exploration |

| Chiral Core | Synthesis of pyrrolidine-based ADC linkers | Development of new chiral ligands for asymmetric catalysis |

| Cyclopropane Ring | Conformational constraint in target molecules | Substrate for stereoselective ring-opening and expansion reactions |

| Hydroxyacetate Moiety | Handle for further chemical modification | Derivatization into novel functional groups and pharmacophores |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic chemistry. The future of this compound synthesis and application is likely to be heavily influenced by these principles.

Research in this area is expected to focus on several key aspects. Firstly, the development of biocatalytic or enzymatic methods for the synthesis of this compound could offer a more sustainable alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high stereoselectivity, reducing the need for protecting groups and chiral auxiliaries.

Secondly, the use of greener solvents and reagents in the synthetic and downstream processes involving this compound is another important avenue of exploration. This includes the potential use of water or other environmentally benign solvents. Furthermore, the design of synthetic routes with higher atom economy, where a greater proportion of the starting materials is incorporated into the final product, will be a key consideration. A patent related to the synthesis of statins has already highlighted the potential of using cyclopropyl derivatives within greener manufacturing frameworks. google.com

| Green Chemistry Principle | Application to this compound |

| Biocatalysis | Enzymatic resolution or asymmetric synthesis to improve stereoselectivity and reduce waste. |

| Alternative Solvents | Use of water or other green solvents to replace traditional organic solvents. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. |

| Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of the cyclopropane core. |

Development of Advanced Materials Incorporating the Chiral Motif

The unique structural and chiral properties of this compound make it a promising candidate for incorporation into advanced materials. The cyclopropane unit can impart specific conformational rigidity and stereochemical information into a polymer backbone or material matrix.

One emerging area of research is the use of chiral cyclopropane-containing monomers in the synthesis of specialty polymers. These polymers could find applications in chiral chromatography, where they can be used as the stationary phase for the separation of enantiomers. The defined stereochemistry of the monomer would translate into a chiral environment within the polymer, enabling selective interactions with chiral analytes.

Furthermore, the incorporation of this chiral motif into liquid crystals or other ordered materials could lead to the development of novel materials with unique optical or electronic properties. The precise spatial arrangement of the cyclopropyl and benzyl (B1604629) groups could influence the self-assembly of these materials, leading to new functionalities. While direct research on this compound in this context is still in its early stages, the broader field of using chiral synthons for material science suggests a promising future. acs.org

| Material Type | Potential Application of the Chiral Motif |

| Chiral Polymers | Stationary phases for chiral chromatography, chiral sensors. |

| Liquid Crystals | Induction of chiral mesophases with unique optical properties. |

| Functional Materials | Development of materials with tailored electronic or catalytic properties based on the chiral structure. |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for enantioselective preparation of (S)-benzyl 2-cyclopropyl-2-hydroxyacetate?

- Methodological Answer :

- Chiral Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers from racemic mixtures .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in cyclopropanation reactions to directly generate the (S)-enantiomer .

- Intermediate Protection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) before cyclopropane ring formation to prevent side reactions .

Q. How does the cyclopropane ring influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Hydrolytic Stability Testing : Perform accelerated degradation studies (pH 1–13, 25–60°C) with LC-MS monitoring. The cyclopropane ring enhances rigidity, reducing hydrolysis rates compared to linear analogs .

- Structural Confirmation : Use X-ray crystallography to correlate ring strain with stability .

Q. What role does this compound play in antibody-drug conjugate (ADC) linker design?

- Methodological Answer :

- Linker Functionality : The benzyl ester acts as a self-immolative spacer, releasing payloads (e.g., Exatecan) via enzymatic cleavage in target cells .

- Conjugation Protocols : Optimize reaction conditions (pH 7.4, 4°C) for coupling to lysine residues on antibodies (e.g., hu2F7) while maintaining payload activity .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S enantiomers) impact the biological activity of ADC linkers derived from this compound?

- Methodological Answer :

- In Vitro Testing : Compare cytotoxicity of (S)- and (R)-enantiomer-linked ADCs in cancer cell lines (e.g., NCI-N87). The (S)-enantiomer shows 3-fold higher potency due to optimized payload release kinetics .

- Pharmacokinetic Profiling : Use radiolabeled linkers in murine models to track enantiomer-specific clearance rates .

Q. What analytical techniques are critical for characterizing impurities in this compound synthesis?

- Methodological Answer :

- HPLC-MS/MS : Detect trace epoxide byproducts (<0.1%) from incomplete cyclopropanation .

- NMR Spectroscopy : Assign diastereomeric impurities via - HSQC correlations .

Q. How can the linker’s stability be optimized for tumor-specific payload release without off-target toxicity?

- Methodological Answer :

- Protease-Sensitive Modifications : Introduce cathepsin-B cleavable dipeptides (e.g., Val-Cit) between the benzyl ester and payload .

- In Vivo Validation : Use near-infrared (NIR) imaging in xenograft models to quantify linker cleavage efficiency .

Data Contradictions & Research Gaps

Q. Why do some studies report conflicting data on the hydrolytic stability of benzyl ester linkers?

- Critical Analysis :

- pH Dependency : Stability varies widely in acidic (tumor microenvironment) vs. neutral conditions. Studies using pH 5.0 buffers report 50% faster hydrolysis than at pH 7.4 .

- Antibody Effects : Conjugation to antibodies may sterically shield the ester, delaying hydrolysis in some ADC constructs .

Q. What evidence supports the use of this compound in non-ADC applications, such as small-molecule prodrugs?

- Emerging Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。